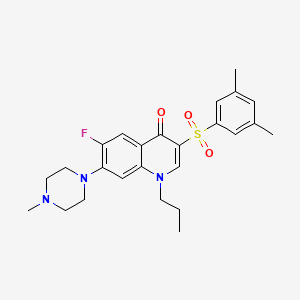

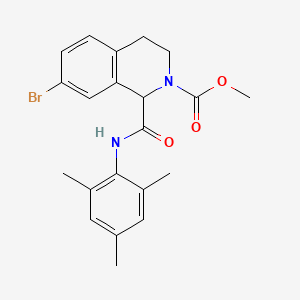

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, closely related to the compound , often involves complex reactions that yield molecules with significant biological activity. For instance, a study on the synthesis of similar quinoline derivatives demonstrated their potential as anti-tubercular and antibacterial agents, showcasing the intricate steps involved in creating these compounds and evaluating their effectiveness against various microbial strains (Narva Suresh et al., 2014). Another example is the preparation of 4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione, detailing a multi-step process starting from specific ketones and illustrating the challenges in synthesizing such complex molecules (S. Rádl, 1997).

Molecular Structure Analysis

The molecular and crystalline structures of quinoline derivatives have been extensively studied to understand their conformation and how it affects their chemical behavior. For example, the analysis of 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline provided insights into its molecular structure, which is essential for predicting the molecule's reactivity and interactions with other substances (V. I. Sokol et al., 2002).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, contributing to their broad spectrum of biological activities. Research into the reactivity of N-Aminoquinolones with ketones, for example, highlights the synthetic pathways to novel tricyclic quinoline carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (O. Chupakhin et al., 1992).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. Studies on compounds like Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate offer valuable data on these properties, which are crucial for understanding the compound's behavior under different conditions (Wei Qi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of quinoline derivatives. For example, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial properties of these compounds, shedding light on their potential uses in medical science (N. Patel & S. D. Patel, 2010).

Applications De Recherche Scientifique

Antibacterial Activities and Pharmacological Properties

Research on temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, highlights the synthesis and testing of enantiomers for their antibacterial activities and pharmacological profiles. Although in vitro activities showed no difference between enantiomers, minor differences were observed in vivo. Both enantiomers exhibited similar pharmacological profiles, suggesting potential research applications in understanding enantiomeric impacts on antibacterial efficacy and pharmacodynamics (Chu et al., 1991).

Neurokinin-1 Receptor Antagonism

A water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, demonstrates high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its potential application in the development of treatments for these conditions, focusing on the neurokinin-1 receptor pathway (Harrison et al., 2001).

P2X7 Nucleotide Receptor Antagonism

Isoquinolines such as KN-62 and KN-04 show potent inhibition of the human lymphocyte P2Z receptor, sharing functional characteristics with the cloned P2X7 nucleotide receptor. These compounds' ability to inhibit P2X receptor function in cells expressing the human P2X7R but not the rat P2X7R, despite high amino acid identity, suggests their utility in identifying P2Z/P2X7 functional responses and understanding species-specific pharmacological sensitivities (Humphreys et al., 1998).

Modulation of Cerebral Vasospasm

The compound HA1077, a calcium antagonist with anti-vasospastic properties, effectively antagonizes endothelin-induced contraction of canine basilar arterial strips and may modulate cerebral vasospasm in vitro and in vivo. This suggests its application in research focused on cerebral vasospasms and the role of endothelin and calcium in these processes (Asano et al., 1990).

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O3S/c1-5-6-29-16-24(33(31,32)19-12-17(2)11-18(3)13-19)25(30)20-14-21(26)23(15-22(20)29)28-9-7-27(4)8-10-28/h11-16H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRDEXYSLQLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)